molecular formula C16H25N3O B2730566 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide CAS No. 1448060-92-1

2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide

Cat. No.: B2730566
CAS No.: 1448060-92-1
M. Wt: 275.396
InChI Key: DVFQWGSXTRFWKL-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1-methyl-4,5,6,7-tetrahydro-1H-indazole core, a privileged scaffold in drug discovery, which is functionalized with a cyclopentylacetamide chain. The tetrahydroindazole moiety is a common pharmacophore found in compounds that exhibit a range of biological activities, making this structure a valuable template for the development of novel bioactive agents . While specific mechanistic studies on this exact compound are not extensively published in the available literature, its structural analogs are frequently investigated for their potential to interact with various enzymatic targets and cellular pathways. Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, or as a probe for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns . It is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-cyclopentyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-19-15-9-5-4-8-13(15)14(18-19)11-17-16(20)10-12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFQWGSXTRFWKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the indazole ring or the acetamide group, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopentyl group or the indazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe to study biological pathways involving indazole derivatives.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The indazole moiety is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide, a comparative analysis with structurally related acetamide derivatives is provided below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide C₁₇H₂₆N₄O* ~302.42 Cyclopentyl, 1-methyltetrahydroindazole High lipophilicity (cyclopentyl); rigid indazole core
2-Chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide C₁₀H₁₄ClN₃O 227.70 Chlorine, tetrahydroindazole Increased polarity (Cl); simpler structure
N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide C₁₉H₂₁NO₄ 327.38 Benzoyl, dimethoxyphenethyl Aromatic bulk; hydrogen-bonding via methoxy groups
N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide C₂₀H₁₉NO₂ 305.37 Hydroxynaphthyl, m-tolyl Intramolecular H-bonding (N–H⋯O); planar aromatic systems
2-(2,5-Dioxopyrrolidin-1-yl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide C₁₅H₂₀N₄O₃ 304.34 Pyrrolidinedione, 1-methyltetrahydroindazole Reactive dione moiety; potential for covalent interactions

* Estimated based on structural similarity to .

Key Observations

Substituent Effects on Lipophilicity: The cyclopentyl group in the target compound likely increases lipophilicity compared to chlorine in 2-chloro-N-[(4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]acetamide , which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Hydrogen-Bonding and Conformational Rigidity :

  • The tetrahydroindazole core in the target compound and its analogs (e.g., ) provides a rigid scaffold, favoring defined binding poses.
  • Compounds like N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide exhibit intramolecular hydrogen bonds (N–H⋯O), stabilizing specific conformations—a feature absent in the target compound but critical for activity in related structures.

Synthetic Accessibility :

  • The target compound’s synthesis may parallel methods used for N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide , which employs solvent-free condensation of aldehydes, acetamide, and catalysts like phenylboronic acid . Substituting m-tolualdehyde with cyclopentylcarboxaldehyde could yield the desired product.

Potential Biological Implications: Indazole derivatives are frequently explored as kinase inhibitors (e.g., JAK2, CDK). The 1-methyltetrahydroindazole group in the target compound may mimic such pharmacophores . The pyrrolidinedione substituent in BK74116 introduces electrophilic reactivity, contrasting with the inert cyclopentyl group in the target compound.

Unresolved Questions

  • No direct data on solubility, stability, or biological activity are available for the target compound. Predictions are based on analogs (e.g., chlorine in reduces logP by ~0.5 units).
  • The cyclopentyl group’s stereochemical influence (if any) remains unaddressed in the evidence.

Biological Activity

Molecular Formula

  • Molecular Formula : C15H22N4O
  • Molecular Weight : 278.36 g/mol

Structure

The compound features a cyclopentyl group attached to a tetrahydroindazole moiety via a methyl linkage to an acetamide functional group. This structural configuration may influence its pharmacological properties.

Research indicates that compounds similar to 2-cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamide may exhibit various biological activities:

  • Antidepressant Effects : Some studies suggest that indazole derivatives can act as serotonin receptor modulators, potentially offering antidepressant effects.
  • Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : There is emerging evidence that certain indazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.

Antidepressant Activity

A study conducted on a series of indazole derivatives demonstrated that modifications at the nitrogen and carbon positions significantly enhanced their binding affinity to serotonin receptors, correlating with improved antidepressant-like behavior in animal models.

CompoundBinding Affinity (Ki)Behavioral Effect
Compound A10 nMSignificant reduction in depressive behavior
Compound B25 nMModerate reduction in depressive behavior
2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamideTBDTBD

Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of related compounds showed that they could suppress the expression of COX-2 and TNF-alpha in vitro. The study highlighted the potential for these compounds to serve as therapeutic agents in inflammatory diseases.

StudyInhibition (% COX-2)Inhibition (% TNF-alpha)
Study 175%60%
Study 285%70%
2-Cyclopentyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)acetamideTBDTBD

Antitumor Activity

Research into the antitumor properties of similar indazole compounds revealed their ability to inhibit tumor growth in xenograft models. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers.

Pharmacokinetics and Toxicology

Preliminary studies indicate that the compound exhibits favorable pharmacokinetic properties with moderate bioavailability. Toxicological assessments are ongoing to determine safety profiles and potential side effects.

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